molecular formula C14H18N2O3S2 B2875244 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide CAS No. 1421455-34-6

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide

Cat. No.: B2875244
CAS No.: 1421455-34-6
M. Wt: 326.43
InChI Key: LAQFZORURNKQKL-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group and a hydroxyethyl chain attached to a dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur source under acidic conditions.

    Introduction of the Sulfonamide Group: The thiophene ring is then sulfonated using chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl chloride group, which is subsequently reacted with an amine to form the sulfonamide.

    Attachment of the Hydroxyethyl Chain: The hydroxyethyl chain can be introduced via a nucleophilic substitution reaction, where a halogenated ethyl alcohol reacts with the thiophene ring.

    Dimethylaminophenyl Group Addition: The final step involves the coupling of the dimethylaminophenyl group to the hydroxyethyl chain, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of a carbonyl group.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.

    Substitution: The aromatic ring and the thiophene ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon are used.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or sulfides.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes. Its structure allows it to interact with the active sites of these enzymes, making it a candidate for developing treatments for diseases like glaucoma, epilepsy, and certain cancers.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals due to its stable aromatic and thiophene structures.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(dimethylamino)phenyl)sulfonamide: Lacks the hydroxyethyl and thiophene groups, making it less versatile in chemical modifications.

    2-Hydroxyethylthiophene-2-sulfonamide: Lacks the dimethylaminophenyl group, which may reduce its efficacy as an enzyme inhibitor.

    N-(2-(4-(dimethylamino)phenyl)ethyl)thiophene-2-sulfonamide: Similar structure but without the hydroxy group, potentially altering its reactivity and biological activity.

Uniqueness

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide is unique due to its combination of functional groups, which confer both chemical versatility and potent biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c1-16(2)12-7-5-11(6-8-12)13(17)10-15-21(18,19)14-4-3-9-20-14/h3-9,13,15,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQFZORURNKQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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